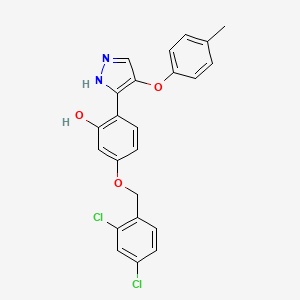
5-((2,4-dichlorobenzyl)oxy)-2-(4-(p-tolyloxy)-1H-pyrazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2,4-dichlorobenzyl)oxy)-2-(4-(p-tolyloxy)-1H-pyrazol-3-yl)phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenol group substituted with a 2,4-dichlorobenzyl ether and a 4-(p-tolyloxy)-1H-pyrazol-3-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2,4-dichlorobenzyl)oxy)-2-(4-(p-tolyloxy)-1H-pyrazol-3-yl)phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2,4-dichlorobenzyl chloride: This is achieved by chlorinating benzyl alcohol with thionyl chloride.
Synthesis of 4-(p-tolyloxy)-1H-pyrazole: This involves the reaction of p-tolyl hydrazine with ethyl acetoacetate under acidic conditions.
Formation of the final compound: The intermediate compounds are then coupled through an etherification reaction, where 2,4-dichlorobenzyl chloride reacts with 4-(p-tolyloxy)-1H-pyrazol-3-yl phenol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzyl ethers.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Used in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-((2,4-dichlorobenzyl)oxy)-2-(4-(p-tolyloxy)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways, metabolic pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 5-((2,4-dichlorobenzyl)oxy)-2-(4-(m-tolyloxy)-1H-pyrazol-3-yl)phenol
- 5-((2,4-dichlorobenzyl)oxy)-2-(4-(o-tolyloxy)-1H-pyrazol-3-yl)phenol
Comparison:
Structural Differences: The position of the tolyloxy group varies among these compounds, leading to differences in their chemical and physical properties.
Reactivity: The reactivity of these compounds can differ based on the position of the substituents, affecting their behavior in chemical reactions.
Applications: While they may share some applications, each compound’s unique structure can make it more suitable for specific uses.
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-2-[4-(4-methylphenoxy)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-14-2-6-17(7-3-14)30-22-12-26-27-23(22)19-9-8-18(11-21(19)28)29-13-15-4-5-16(24)10-20(15)25/h2-12,28H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSUCSNIBYBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide](/img/structure/B7758402.png)
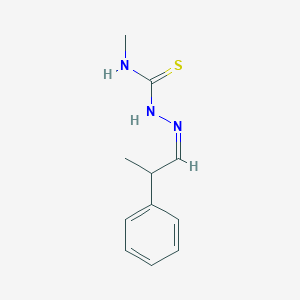
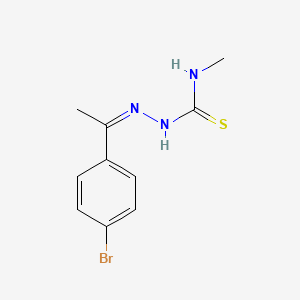
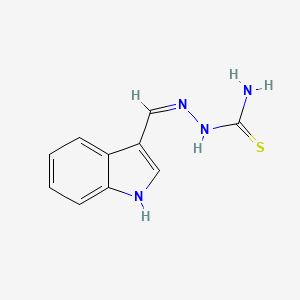
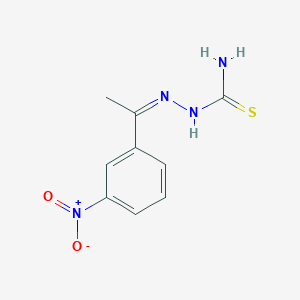
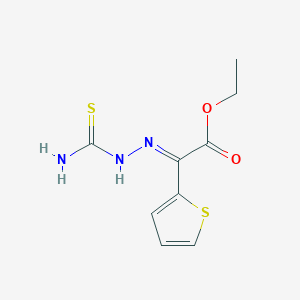
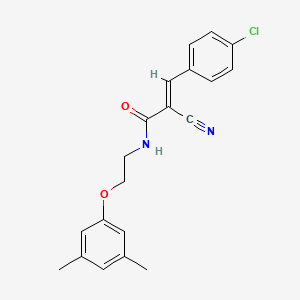
![(E)-3-(2-butoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7758464.png)
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7758470.png)
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B7758471.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B7758477.png)
![5-[(4-chlorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B7758479.png)
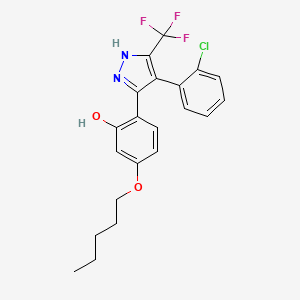
![5-[(4-chlorophenyl)methoxy]-2-[4-(4-phenylphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B7758491.png)
